molecular formula C10H10N2O4S B2500308 ethyl N-(4-cyanophenyl)sulfonylcarbamate CAS No. 227327-16-4

ethyl N-(4-cyanophenyl)sulfonylcarbamate

Cat. No. B2500308
CAS RN: 227327-16-4
M. Wt: 254.26
InChI Key: VPJUWXCHOPTBNN-UHFFFAOYSA-N
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Description

Ethyl N-(4-cyanophenyl)sulfonylcarbamate, commonly known as E-64, is a chemical compound that has been widely used in scientific research due to its ability to inhibit cysteine proteases. This compound was first synthesized in 1975 by Hirata and Ueno, and since then, it has been used in various studies to understand the role of cysteine proteases in different biological processes.

Mechanism of Action

E-64 inhibits cysteine proteases by irreversibly binding to the active site of these enzymes. The sulfonyl carbamate group of E-64 reacts with the thiol group of the cysteine residue in the active site, forming a covalent bond and blocking the enzymatic activity.
Biochemical and Physiological Effects:
E-64 has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various cysteine proteases, such as cathepsin B, cathepsin L, and papain. These enzymes play a crucial role in the degradation of proteins, and their inhibition can lead to the accumulation of proteins in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using E-64 in lab experiments is its high specificity for cysteine proteases. This compound has been found to be highly effective in inhibiting these enzymes, making it an important tool in studying their function. However, E-64 has some limitations as well. It can only inhibit cysteine proteases that have an active site containing a thiol group, and it may not be effective against other types of proteases.

Future Directions

There are several future directions for the use of E-64 in scientific research. One area of interest is the study of the role of cysteine proteases in cancer. Cysteine proteases have been found to play a crucial role in tumor growth and metastasis, and the inhibition of these enzymes could be a potential therapeutic strategy for cancer treatment. Another area of interest is the study of the role of cysteine proteases in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Cysteine proteases have been found to be involved in the degradation of proteins that accumulate in the brain in these diseases, and their inhibition could be a potential therapeutic strategy. Finally, there is also interest in the development of new inhibitors of cysteine proteases that are more potent and selective than E-64.

Synthesis Methods

E-64 can be synthesized through a multi-step process that involves the reaction of ethyl carbamate with p-nitrobenzenesulfonyl chloride, followed by the reduction of the resulting intermediate with zinc dust and hydrochloric acid. The final product is obtained through the reaction of this intermediate with cyanogen bromide.

Scientific Research Applications

E-64 has been extensively used in scientific research to study the role of cysteine proteases in different biological processes. Cysteine proteases are enzymes that play a crucial role in various physiological and pathological processes, such as protein degradation, apoptosis, and immune response. E-64 has been found to inhibit these enzymes, making it an important tool in studying their function.

properties

IUPAC Name

ethyl N-(4-cyanophenyl)sulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-2-16-10(13)12-17(14,15)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJUWXCHOPTBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-(4-cyanophenyl)sulfonylcarbamate

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